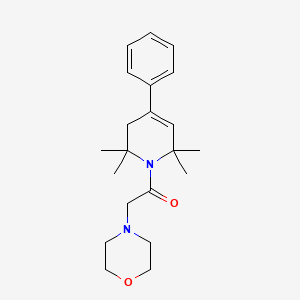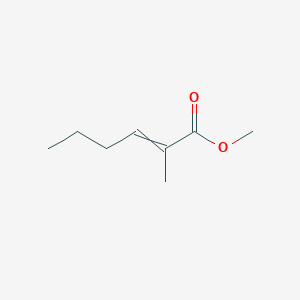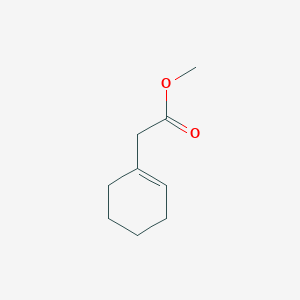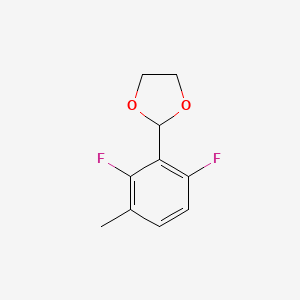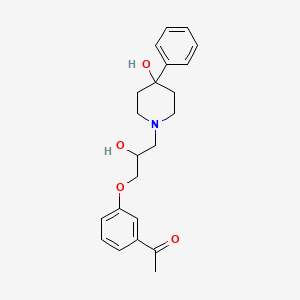
3'-((2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino))propoxy)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an acetophenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone typically involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Acetophenone Moiety: The acetophenone moiety is attached through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to the target sites and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Hydroxy-3’,5’-dimethylacetophenone: Similar in structure but lacks the piperidine ring.
4-Hydroxyacetophenone: A simpler compound with only a hydroxyl group and an acetophenone moiety.
Phenylpiperidine derivatives: Compounds with a piperidine ring and a phenyl group but different substituents.
Uniqueness
3’-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidino)propoxy]acetophenone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63990-72-7 |
|---|---|
Molekularformel |
C22H27NO4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-[3-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H27NO4/c1-17(24)18-6-5-9-21(14-18)27-16-20(25)15-23-12-10-22(26,11-13-23)19-7-3-2-4-8-19/h2-9,14,20,25-26H,10-13,15-16H2,1H3 |
InChI-Schlüssel |
TWUSOZWGHHLYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCC(CC2)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




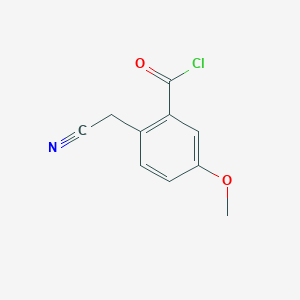

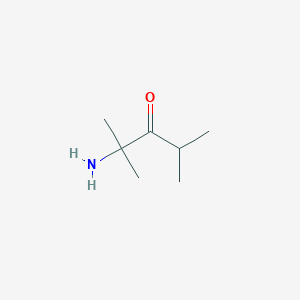

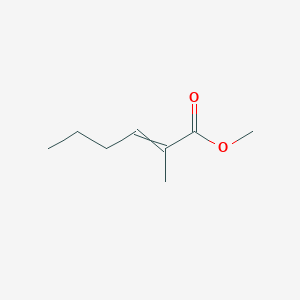
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
